2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-21-9-5-4-8-20(21)25-15-19(17-6-2-3-7-18(17)23(25)27)22(26)24-14-16-10-12-29-13-11-16/h2-9,15-16H,10-14H2,1H3,(H,24,26) |
InChI Key |
YMKVNTBACYCGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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